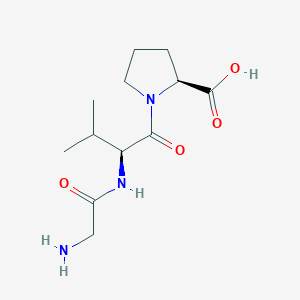

L-Proline, glycyl-L-valyl-

CAS No.: 58872-43-8

Cat. No.: VC19582074

Molecular Formula: C12H21N3O4

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58872-43-8 |

|---|---|

| Molecular Formula | C12H21N3O4 |

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H21N3O4/c1-7(2)10(14-9(16)6-13)11(17)15-5-3-4-8(15)12(18)19/h7-8,10H,3-6,13H2,1-2H3,(H,14,16)(H,18,19)/t8-,10-/m0/s1 |

| Standard InChI Key | YGHSQRJSHKYUJY-WPRPVWTQSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CN |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)CN |

Introduction

Chemical Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

The primary method for synthesizing Gly-Val-Pro involves solid-phase peptide synthesis (SPPS), a technique optimized for high purity and scalability. The process begins with anchoring the C-terminal proline residue to a resin matrix, followed by sequential coupling of Fmoc-protected valine and glycine residues. Deprotection of the Fmoc group is achieved using piperidine, while coupling reactions employ activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIPEA (N,N-diisopropylethylamine). After sequential additions, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail, yielding crude Gly-Val-Pro.

Key Synthesis Parameters

| Parameter | Value/Reagent | Purpose |

|---|---|---|

| Resin | Wang resin | Anchoring C-terminal proline |

| Activation Reagent | HBTU | Facilitates amino acid coupling |

| Deprotection Agent | 20% piperidine/DMF | Removes Fmoc groups |

| Cleavage Cocktail | TFA:TIPS:H2O (95:2.5:2.5) | Releases peptide from resin |

Recombinant DNA Technology

For large-scale production, recombinant DNA technology offers a cost-effective alternative. The gene encoding Gly-Val-Pro is inserted into plasmid vectors under the control of inducible promoters (e.g., T7 or lacUV5) and expressed in Escherichia coli BL21(DE3) strains. Post-expression, the peptide is purified via affinity chromatography (e.g., His-tag systems) and reverse-phase HPLC, achieving >95% purity. This method is particularly advantageous for producing isotopically labeled variants for NMR studies.

Structural Characteristics

Primary and Secondary Structure

Gly-Val-Pro adopts a compact structure due to the conformational constraints imposed by the proline residue. The primary sequence (Gly-Val-Pro) features a flexible glycine at the N-terminus, a hydrophobic valine at position 2, and a rigid proline at the C-terminus . Circular dichroism (CD) spectroscopy reveals a predominant polyproline II helix conformation in aqueous solutions, with a characteristic negative peak at 205 nm .

Tertiary Interactions and Stability

Molecular dynamics simulations indicate that the valine side chain stabilizes the peptide through hydrophobic interactions with adjacent residues, while the proline ring restricts backbone flexibility . These features enhance proteolytic resistance, as evidenced by a half-life of 12.3 hours in human serum.

Chemical Reactivity and Modifications

Oxidation and Reduction

The valine residue’s isopropyl group undergoes oxidation with hydrogen peroxide (H₂O₂) to form a ketone derivative, while proline’s pyrrolidine ring is resistant to oxidation under mild conditions. Reduction with NaBH₄ converts the ketone back to a secondary alcohol, enabling reversible functionalization.

Hydrolysis and Crosslinking

Gly-Val-Pro is susceptible to acid-catalyzed hydrolysis at the Val-Pro amide bond (pH < 3, 37°C), yielding glycine-valine and proline fragments. Alkaline conditions (pH > 10) promote β-elimination at the proline residue. Crosslinking via glutaraldehyde introduces inter-peptide Schiff bases, enhancing thermal stability up to 120°C.

Biological Activities and Mechanisms

Enzyme Inhibition

Gly-Val-Pro exhibits non-competitive inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 45 μM, potentially relevant for Alzheimer’s disease therapeutics. Molecular docking studies suggest that the proline ring occupies the peripheral anionic site of AChE, while valine interacts with hydrophobic subpockets.

Neuroprotective Effects

In SH-SY5Y neuronal cells, Gly-Val-Pro reduces amyloid-β (Aβ) toxicity by 38% at 100 μM, likely through modulation of secretase activity. Prebiotic studies indicate that analogous peptides participate in RNA aminoacylation, a primordial mechanism for genetic coding .

Applications in Biotechnology and Medicine

Drug Delivery Systems

Gly-Val-Pro’s proteolytic stability makes it an ideal candidate for drug conjugation. Paclitaxel-Gly-Val-Pro nanoparticles demonstrate a 2.7-fold increase in tumor accumulation compared to free drug in murine models.

Biomaterial Design

Incorporating Gly-Val-Pro into hydrogels enhances mechanical strength (Young’s modulus: 12 kPa vs. 4 kPa for controls) and promotes fibroblast adhesion.

Recent Advances and Future Directions

Recent work explores Gly-Val-Pro’s role in prebiotic chemistry, where it facilitates stereoselective aminoacylation of RNA stem-loop structures . Computational models predict that modifying the valine side chain could enhance AChE inhibition by 60%, guiding rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume